Cis-dimethyl cyclopentane-1,3-dicarboxylate
Overview
Description
Cis-dimethyl cyclopentane-1,3-dicarboxylate is a useful research compound. Its molecular formula is C9H14O4 and its molecular weight is 186.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Conformational Analysis
Steric effects on cyclopentane-1,3-dicarboxylate diesters, including cis-dimethyl cyclopentane-1,3-dicarboxylate, have been studied, revealing insights into their thermodynamic stability and conformational properties. The research conducted by Fuchs and Wechsler (1977) investigated the base-catalyzed cis-trans equilibria of these compounds, providing a new approach for assessing entropy effects and understanding molecular conformations (Fuchs & Wechsler, 1977).
Synthesis Applications
The compound has been used in the synthesis of various acids like cis-isoaposantenic and cis-apocamphoric acids. Camps and Jaime (1981) described key synthetic steps involving the conversion of a 1,3-dimethoxytrimethylene bridge into two cis-carboxyl groups, highlighting its utility in organic synthesis (Camps & Jaime, 1981).
Catalysis Research
In catalysis research, this compound has been synthesized using a Pd(II)/molybdovanadophosphate system under specific conditions. Yokota, Sakaguchi, and Ishii (2002) demonstrated its formation through oxidative carbomethoxylation of cyclopentene, indicating its potential in catalytic applications (Yokota, Sakaguchi, & Ishii, 2002).
Mass Spectrometry and Ionization Studies
The behavior of this compound under chemical ionization and collision-induced dissociation conditions was explored by Etinger, Idina, and Mandelbaum (1993). Their findings contribute to the understanding of conformational effects in gas-phase cations and are relevant in the field of mass spectrometry (Etinger, Idina, & Mandelbaum, 1993).
Properties
IUPAC Name |
dimethyl (1S,3R)-cyclopentane-1,3-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c1-12-8(10)6-3-4-7(5-6)9(11)13-2/h6-7H,3-5H2,1-2H3/t6-,7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQFQEQDRLAZVJQ-KNVOCYPGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(C1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CC[C@@H](C1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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